molecular formula C18H16N2O2S2 B14391866 benzene-1,3-dicarbothioic S-acid;pyridine CAS No. 88418-29-5

benzene-1,3-dicarbothioic S-acid;pyridine

Cat. No.: B14391866
CAS No.: 88418-29-5
M. Wt: 356.5 g/mol
InChI Key: NTIOXPTZZOBSEW-UHFFFAOYSA-N
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Description

Benzene-1,3-dicarbothioic S-acid;pyridine is a complex organic compound that features both aromatic and heterocyclic structures. The compound consists of a benzene ring substituted with two carboxyl groups and a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. This unique combination of functional groups and aromatic systems makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene-1,3-dicarbothioic S-acid;pyridine typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where benzene is treated with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the carboxyl groups . The resulting intermediate can then be further reacted with sulfur-containing reagents to introduce the thioic acid groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure conditions to optimize yield and purity. The use of catalysts and solvents is carefully controlled to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,3-dicarbothioic S-acid;pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Nitrobenzene, sulfonic acids, halobenzenes

Scientific Research Applications

Benzene-1,3-dicarbothioic S-acid;pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzene-1,3-dicarbothioic S-acid;pyridine involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions . These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene-1,3-dicarbothioic S-acid;pyridine is unique due to its combination of a benzene ring with carboxyl groups and a pyridine ring This dual aromatic system provides distinct chemical properties and reactivity compared to its individual components

Properties

CAS No.

88418-29-5

Molecular Formula

C18H16N2O2S2

Molecular Weight

356.5 g/mol

IUPAC Name

benzene-1,3-dicarbothioic S-acid;pyridine

InChI

InChI=1S/C8H6O2S2.2C5H5N/c9-7(11)5-2-1-3-6(4-5)8(10)12;2*1-2-4-6-5-3-1/h1-4H,(H,9,11)(H,10,12);2*1-5H

InChI Key

NTIOXPTZZOBSEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.C1=CC=NC=C1.C1=CC(=CC(=C1)C(=O)S)C(=O)S

Origin of Product

United States

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